2'-Oxo Ifosfamide
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Description
2'-Oxo Ifosfamide is a useful research compound. Its molecular formula is C7H13Cl2N2O3P and its molecular weight is 275.07. The purity is usually 95%.
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Mechanism of Action
Target of Action
2’-Oxo Ifosfamide, also known as Ifosfamide acylate, SD8LX239CL, or 3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide, is an alkylating and immunosuppressive agent used in chemotherapy for the treatment of various cancers . The primary targets of this compound are DNA and other intracellular structures .
Mode of Action
It causes cross-linking of strands of DNA by binding with nucleic acids and other intracellular structures, resulting in cell death . It also inhibits protein synthesis and DNA synthesis .
Biochemical Pathways
The metabolism of 2’-Oxo Ifosfamide involves two different pathways: enzymatic hydroxylation at carbon-4 forms the cytostatically active metabolite 4-OH-IF, whereas side-chain oxidation results in the liberation of chloroacetaldehyde, a compound with possible neurotoxic properties . Activation and deactivation of 2’-Oxo Ifosfamide in vivo and in rat liver microsomes are mediated by different CYP isoenzymes .
Pharmacokinetics
2’-Oxo Ifosfamide requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active . The pharmacokinetics of 2’-Oxo Ifosfamide and its metabolites have been extensively studied, identifying key issues such as population differences in pharmacokinetic parameters, differences in elimination dependent upon route and schedule of administration, implications of the chirality of the drug, and interpatient pharmacokinetic variability .
Result of Action
The molecular and cellular effects of 2’-Oxo Ifosfamide’s action include severe myelosuppression, which can lead to fatal infections, severe CNS toxicities that can result in encephalopathy and death, nephrotoxicity that can be severe and result in renal failure, and hemorrhagic cystitis .
Action Environment
The action, efficacy, and stability of 2’-Oxo Ifosfamide can be influenced by various environmental factors. For instance, the identification of specific isoenzymes responsible for 2’-Oxo Ifosfamide metabolism may lead to an improved efficacy/toxicity ratio by modulation of the metabolic pathways . Whether 2’-Oxo Ifosfamide is specifically transported by erythrocytes and which activated 2’-Oxo Ifosfamide metabolites play a key role in this transport is currently being debated .
Biochemical Analysis
Biochemical Properties
2’-Oxo Ifosfamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is metabolized through two metabolic pathways: ring oxidation to form the active metabolite, 4-hydroxy-ifosfamide, and side-chain oxidation to form the inactive metabolites, 3-dechloro-ethylifosfamide or 2-dechloroethylifosfamide .
Cellular Effects
2’-Oxo Ifosfamide has profound effects on various types of cells and cellular processes. It works by sticking the cancer cell’s DNA together so that it can’t come apart again. This means that the cell can’t divide and grow .
Molecular Mechanism
It requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Oxo Ifosfamide change over time. The phenomenon of autoinduction has been observed in most clinical pharmacokinetic studies, but the mechanism is not completely understood .
Dosage Effects in Animal Models
In animal models, the effects of 2’-Oxo Ifosfamide vary with different dosages. A study in a canine model determined that 450 mg/m2 was the maximal tolerated dosage of ifosfamide for their regimen, with the dose-limiting factor being myelosuppression, specifically leukopenia .
Metabolic Pathways
2’-Oxo Ifosfamide is involved in various metabolic pathways. Identification of specific isoenzymes responsible for ifosfamide metabolism may lead to an improved efficacy/toxicity ratio by modulation of the metabolic pathways .
Transport and Distribution
2’-Oxo Ifosfamide is transported and distributed within cells and tissues. Following intravenous administration, the volume of distribution of ifosfamide approximates the total body water volume, suggesting that distribution takes place with minimal tissue binding .
Subcellular Localization
It is known that both changes in protein localization and functional state are key modulators of protein turnover .
Properties
IUPAC Name |
2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRISYCCYWZCOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N2O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119670-13-2 |
Source
|
Record name | 2'-Oxo ifosfamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-OXO IFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD8LX239CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.